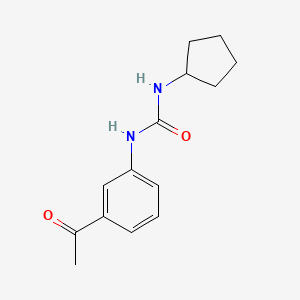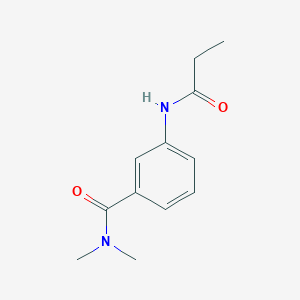
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole, also known as DMF-DMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole is not fully understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways (Jung et al., 2016).
Biochemical and Physiological Effects
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been shown to have anti-inflammatory and antioxidant properties in vitro (Jung et al., 2016). It has also been found to inhibit the growth of cancer cells in vitro (Liu et al., 2019). However, further studies are needed to determine the potential therapeutic applications of 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole is its high purity, which allows for accurate and reproducible results in lab experiments. However, one limitation is its relatively high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several potential future directions for research on 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole. One direction is to further explore its potential applications in organic electronics and as a fluorescent probe. Another direction is to investigate its potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to determine the potential toxicity and side effects of 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole in vivo.
Conclusion
In conclusion, 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole is a synthetic compound with potential applications in various fields, including organic electronics and as a fluorescent probe. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory and antioxidant properties in vitro and inhibit the growth of cancer cells. While 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole has advantages such as high purity, its relatively high cost is a limitation. Further research is needed to determine its potential therapeutic applications and toxicity in vivo.
Métodos De Síntesis
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole can be synthesized through the reaction of furan-2-carboxylic acid with 2-amino-3-methylindole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) (Jung et al., 2016). The reaction yields 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole as a yellow powder with a purity of over 95%.
Aplicaciones Científicas De Investigación
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole has been studied for its potential application in the field of organic electronics. It has been found to exhibit good electron transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) (Liu et al., 2019). 1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole has also been studied for its potential as a fluorescent probe for detecting metal ions such as copper and zinc (Zhang et al., 2017).
Propiedades
IUPAC Name |
furan-2-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-9-11-5-2-3-6-12(11)15(10)14(16)13-7-4-8-17-13/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUVSOZMODOQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-carbonyl)-2-methyl-2,3-dihydro-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)


![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)


![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)


![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)
